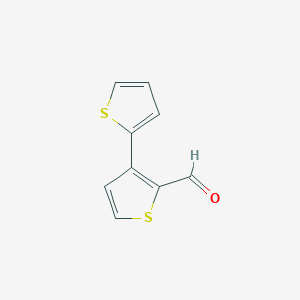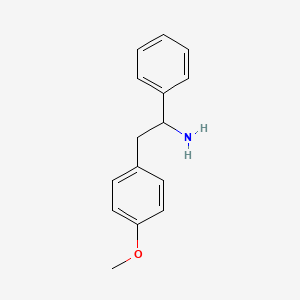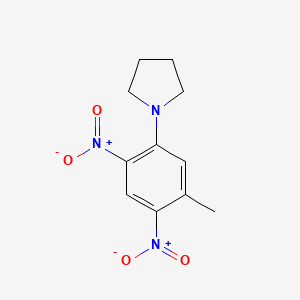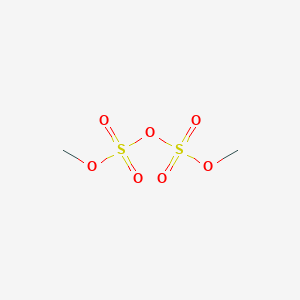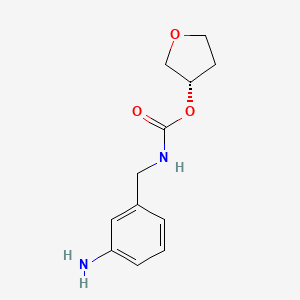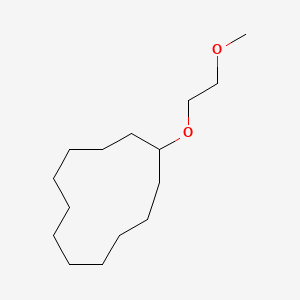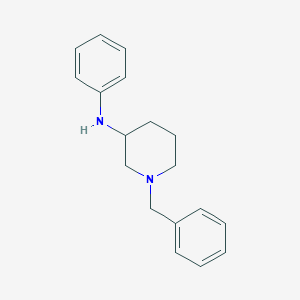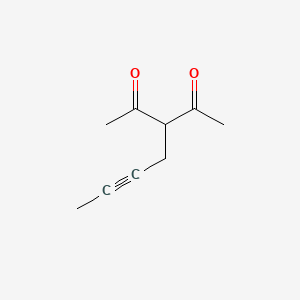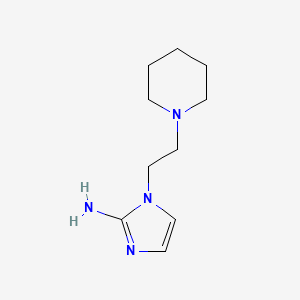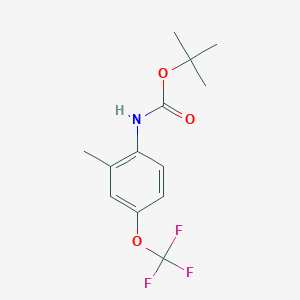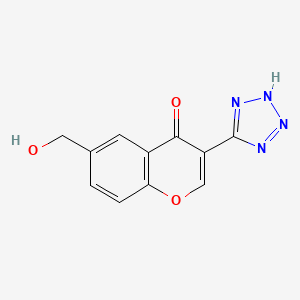
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one is a heterocyclic compound that features a chromenone core with a hydroxymethyl group at the 6-position and a tetrazole ring at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the chromenone core with formaldehyde under basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting the hydroxymethyl-chromenone intermediate with sodium azide and ammonium chloride in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF, ammonium chloride in DMF.
Major Products Formed
Oxidation: 6-formyl-3-(1H-tetrazol-5-yl)-chromen-4-one, 6-carboxyl-3-(1H-tetrazol-5-yl)-chromen-4-one.
Reduction: 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromanol.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the tetrazole ring and chromenone core makes it a versatile scaffold for drug design.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated system and electron-donating groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory signaling pathways.
相似化合物的比较
Similar Compounds
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-2-one: Similar structure but with the tetrazole ring at the 2-position.
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-ol: Similar structure but with a hydroxyl group at the 4-position instead of a ketone.
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-carboxylic acid: Similar structure but with a carboxyl group at the 4-position.
Uniqueness
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities.
属性
CAS 编号 |
61776-55-4 |
|---|---|
分子式 |
C11H8N4O3 |
分子量 |
244.21 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H8N4O3/c16-4-6-1-2-9-7(3-6)10(17)8(5-18-9)11-12-14-15-13-11/h1-3,5,16H,4H2,(H,12,13,14,15) |
InChI 键 |
VODASSNIMISTRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CO)C(=O)C(=CO2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-4-[4-(4-trifluoromethylphenylaminocarbonyl)piperazin-1-yl]quinoline](/img/structure/B8660914.png)
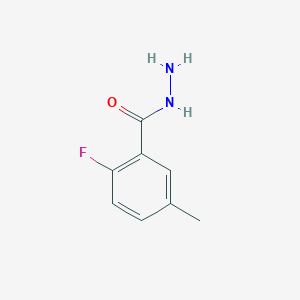
![N~1~-[2-(Pyridin-2-yl)ethyl]propane-1,3-diamine](/img/structure/B8660932.png)
![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8660934.png)
